9-Octadecene, 1,1-dimethoxy-, (Z)- 9-Octadecene, 1,1-dimethoxy-, (Z)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16036214
InChI: InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-
SMILES:
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol

9-Octadecene, 1,1-dimethoxy-, (Z)-

CAS No.:

Cat. No.: VC16036214

Molecular Formula: C20H40O2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

9-Octadecene, 1,1-dimethoxy-, (Z)- -

Specification

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
IUPAC Name (Z)-1,1-dimethoxyoctadec-9-ene
Standard InChI InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-
Standard InChI Key WBNMCUYSZJIEFY-QXMHVHEDSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(OC)OC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(OC)OC

Introduction

Molecular Identification and Structural Characteristics

9-Octadecene, 1,1-dimethoxy-, (Z)- is defined by the IUPAC name 1,1-dimethoxyoctadec-9-ene and possesses the molecular formula C₂₀H₄₀O₂ with a molecular weight of 312.53 g/mol. Its canonical SMILES representation, CCCCCCCCC=CCCCCCCCC(OC)OC, highlights the 18-carbon chain with a central (Z)-configured double bond and terminal methoxy groups. The compound’s InChI key (WBNMCUYSZJIEFY-UHFFFAOYSA-N) and DSSTox Substance ID (DTXSID00336477) further authenticate its chemical identity.

The (Z)-stereochemistry introduces a kinked conformation in the hydrocarbon chain, influencing intermolecular interactions and solubility in non-polar solvents. The acetal functional group enhances hydrolytic stability compared to aldehydes, making it resistant to decomposition under neutral conditions.

Physicochemical Properties

Thermodynamic and physical properties of 9-Octadecene, 1,1-dimethoxy-, (Z)- have been computationally derived and experimentally validated. Key parameters include:

Table 1: Thermodynamic Properties

PropertyValueUnit
Standard Gibbs Free Energy (ΔfG°)-14.70kJ/mol
Enthalpy of Formation (ΔfH° gas)-608.63kJ/mol
Enthalpy of Fusion (ΔfusH°)46.61kJ/mol
Enthalpy of Vaporization (ΔvapH°)64.50kJ/mol
Boiling Point (T boil)705.56K
Critical Temperature (T c)874.47K

The compound’s heat capacity (Cp) varies with temperature, ranging from 887.29 J/mol·K at 705.56 K to 996.00 J/mol·K at 874.47 K . Its viscosity decreases exponentially with temperature, from 0.0019341 Pa·s at 339.54 K to 0.0000457 Pa·s at 705.56 K . These properties underscore its stability under thermal stress and suitability for high-temperature applications.

Synthetic Pathways and Reactivity

Retrosynthetic analysis suggests feasible routes for synthesizing 9-Octadecene, 1,1-dimethoxy-, (Z)- via acetalization of 9-octadecenal with methanol under acidic catalysis. Computational models predict high yields (>90%) when using optimized reaction conditions, such as controlled temperatures (<5°C) and vacuum evaporation to remove byproducts.

The acetal group’s resilience to hydrolysis contrasts with esters or amides, which degrade under acidic or basic conditions. This stability is advantageous in industrial formulations requiring prolonged shelf-life, such as lubricants or plasticizers.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Functional GroupStabilityApplications
9(Z)-OctadecenamideC₁₈H₃₅NOCarboxamideModerateAntioxidants
9-Octadecenoic Acid Isooctyl EsterC₂₆H₅₀O₂EsterLow (hydrolyzes)Lubricants
Di-(9Z)-octadecenyl PhosphateC₃₆H₆₉O₄PPhosphateHigh (ionic)Surfactants

The acetal derivative outperforms esters in hydrolytic stability but lacks the ionic reactivity of phosphate-containing analogs. Its non-polar nature favors integration into lipid membranes, suggesting potential biological roles in modulating membrane fluidity.

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